H-Pen(trt)-OH
Overview
Description
“H-Pen(trt)-OH” is a chemical compound used for research and development . It is also known as “H-L-PEN(TRT)-OH”, “PENICILLAMINE(TRT)-OH”, “S-TRITYL-L-PENICILLAMINE”, and "S-TRITYL-L-PENICILLANINE" .
Synthesis Analysis
The synthesis of “H-Pen(trt)-OH” is typically carried out in a laboratory setting. Companies like Creative Peptides offer custom peptide synthesis, process development, and GMP manufacturing for "H-Pen(trt)-OH" .
Molecular Structure Analysis
The molecular formula of “H-Pen(trt)-OH” is C24H25NO2S . The molecule contains a total of 55 bonds. There are 30 non-H bonds, 19 multiple bonds, 7 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 sulfide .
Physical And Chemical Properties Analysis
“H-Pen(trt)-OH” has a molecular weight of 391.5 g/mol . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly stated in the available resources .
Scientific Research Applications
Peptide Modification : Tritylation using trityl alcohol (Trt-OH) is an efficient method for S-protection of cysteine in unprotected peptides, enabling selective S-tritylation in the presence of peptide nucleophilic functionalities (Mochizuki, Hibino, & Nishiuchi, 2014).
Chemical Shift Studies in NMR : The study of pentanols in n-heptane using 1H NMR showed how the chemical shift of the -OH group varies with temperature and concentration, providing insights into molecular interactions and bonding energies (Rappon & Johns, 1989).
Hydrogen Abstraction by OH Radicals : Research on hydrogen atom abstraction by hydroxyl radicals (OH) from various alkanes provided site-specific reaction rate constants, crucial for understanding chemical kinetics at high temperatures (Badra & Farooq, 2015).
H2/O2 Reaction Mechanism : Updated reaction mechanisms for H2/O2 reactions incorporated high-temperature rate constants, improving the understanding of OH and HO2 kinetics in various systems (Hong, Davidson, & Hanson, 2011).
Tropospheric Chemistry Theoretical Kinetics : Theoretical studies correlating C-H bond strengths in hydrocarbons with their H-abstraction rate coefficient by OH radicals contributed to the development of predictive correlations for specific compounds, enhancing the understanding of atmospheric chemistry (Vereecken, Glowacki, & Pilling, 2015).
Reaction Kinetics at Elevated Pressures and Temperatures : An investigation of the H + O2 + M → HO2 + M reaction provided insights into the pressure dependence of this reaction and its implications for high-temperature combustion processes (Bates, Golden, Hanson, & Bowman, 2001).
Aziridine-Containing Peptides Synthesis : Optimized conditions for the synthesis of 1-trityl-2-aziridine-carboxylic acid and its derivatives, useful for synthesizing N- and C-terminal aziridine-containing peptides, are crucial in peptide chemistry (Korn, Rudolph-Böhner, & Moroder, 1994).
Hydrogen Atom Dynamics in Reactions : The study of the dynamics of reactions involving hot hydrogen atoms with O2 demonstrated high OH rotational excitation and nonstatistical partitioning in the lambda doublets, providing insights into the dynamics of chemical reactions (Kleinermanns & Wolfrum, 1984).
Machine Learning in Hydrothermal Gasification : The development of a machine learning algorithm for optimizing hydrothermal gasification of biomass highlighted the role of various biomass characteristics and process conditions in determining product yield and quality (Gopirajan, Gopinath, Sivaranjani, & Arun, 2021).
Radioprotective Role of Hydrogen : Research on hydrogen-rich saline's ability to reduce hydroxyl radicals and protect male germ cells from radiation-induced damage emphasized the potential of hydrogen as a novel radioprotector (Chuai, Gao, Li, Zhao, Qian, Cao, Wang, Sun, Cui, & Cai, 2012).
Hydroxyl Radical Mobility in Aqueous Solution : Insights into the mobility mechanism of hydroxyl radicals in aqueous solutions via hydrogen transfer provided new understanding of the OH* hydration, electronic structure, and its rapid mobility through H-transfer reactions (Codorniu-Hernández & Kusalik, 2012).
Safety And Hazards
Safety data sheets indicate that exposure to “H-Pen(trt)-OH” should be avoided. Dust formation should be prevented, and breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. In case of contact, rinse with pure water for at least 15 minutes and consult a doctor .
properties
IUPAC Name |
(2R)-2-amino-3-methyl-3-tritylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2S/c1-23(2,21(25)22(26)27)28-24(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,25H2,1-2H3,(H,26,27)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLHQWRHYIXOC-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)N)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pen(trt)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.